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molecular formula C9H4F3NO3 B1422736 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 781-94-2

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B1422736
M. Wt: 231.13 g/mol
InChI Key: HAMDXJUAHDROHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199938B2

Procedure details

To a suspension of 2-amino-5-(trifluoromethyl)benzoic acid (2 g, 9.75 mmol) in acetonitrile (10.0 ml) was added pyridine (2.31 g, 2.37 ml, 29.2 mmol) and a solution of triphosgene (1.74 g, 5.85 mmol) in acetonitrile (10.0 ml) at 50° C. The reaction mixture was stirred for 2 h at 50° C. Then additional triphosgene (579 mg, 1.95 mmol) was added and heating to 50° C. was continued overnight. The solvent was removed and water was added. The mixture was extracted with EtOAc and the combined extracts were washed with water and brine, dried with Na2SO4 and evaporated. The remaining residue was triturated in dichloromethane for 3 h. The solid was filtrated off and washed two times with dichloromethane to afford the crude title compound (1.53 g, 45%) as off-white solid. MS (ESI): 230.3 (M−H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Three
Quantity
579 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N1C=CC=CC=1.Cl[C:22](Cl)([O:24]C(=O)OC(Cl)(Cl)Cl)Cl>C(#N)C>[F:14][C:11]([F:12])([F:13])[C:8]1[CH:9]=[CH:10][C:2]2[NH:1][C:22](=[O:24])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.37 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.74 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
579 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
heating to 50° C.
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was triturated in dichloromethane for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was filtrated off
WASH
Type
WASH
Details
washed two times with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC2=C(NC(OC2=O)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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